molecular formula C9H15Cl B13188700 4-(Chloromethyl)-4-ethylcyclohex-1-ene

4-(Chloromethyl)-4-ethylcyclohex-1-ene

Cat. No.: B13188700
M. Wt: 158.67 g/mol
InChI Key: HJZXYMQQUFHIFH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-ethylcyclohex-1-ene is an organic compound with a cyclohexene ring substituted with a chloromethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-ethylcyclohex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the cyclohexene’s pi-electrons .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-ethylcyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted cyclohexenes.

    Oxidation: Formation of cyclohexanols or cyclohexanones.

    Reduction: Formation of cyclohexanes.

Scientific Research Applications

4-(Chloromethyl)-4-ethylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-ethylcyclohex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of covalent bonds with nucleophiles in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-4-ethylcyclohex-1-ene is unique due to its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both the chloromethyl and ethyl groups allows for a diverse range of chemical transformations and applications.

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

4-(chloromethyl)-4-ethylcyclohexene

InChI

InChI=1S/C9H15Cl/c1-2-9(8-10)6-4-3-5-7-9/h3-4H,2,5-8H2,1H3

InChI Key

HJZXYMQQUFHIFH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC=CC1)CCl

Origin of Product

United States

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